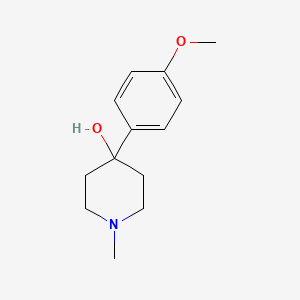

4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-9-7-13(15,8-10-14)11-3-5-12(16-2)6-4-11/h3-6,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSXGKPZMCKCKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266274 | |

| Record name | 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126120-73-8 | |

| Record name | 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126120-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1-methyl-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Strategies for Piperidinol Synthesis

The synthesis of the piperidinol ring, a key structural motif in many pharmaceuticals, can be achieved through several general strategies. These methods provide versatile pathways to construct and functionalize the piperidine (B6355638) core.

Mannich Reaction Applications in Piperidine and Piperidinol Formation

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located next to a carbonyl group. dtic.mil This three-component reaction involves an amine, an aldehyde (often formaldehyde), and a carbonyl compound. researchgate.net The resulting product, a β-amino-carbonyl compound known as a Mannich base, is a versatile intermediate for the synthesis of various nitrogen-containing heterocycles, including piperidines. researchgate.netresearchgate.net

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. researchgate.netcore.ac.uk The carbonyl compound, in its enol form, then attacks the iminium ion to form the Mannich base. researchgate.netcore.ac.uk This reaction is instrumental in constructing the piperidine skeleton. For instance, the condensation of an appropriate aldehyde, acetone, and ammonium acetate can yield a 2,6-disubstituted piperidin-4-one, which can be further modified. researchgate.net Intramolecular Mannich reactions have also been employed to synthesize tetrasubstituted piperidones.

Cyclization Reactions for Piperidine Ring Construction

A variety of cyclization reactions are employed to construct the piperidine ring. One common approach involves the Dieckmann condensation of diesters to form a β-keto ester, which can then be further manipulated to yield a piperidone. dtic.mil Another strategy is the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by cyclization. dtic.mil

More contemporary methods include radical-mediated amine cyclization and oxidative amination of non-activated alkenes catalyzed by transition metals like gold or palladium. clockss.org Additionally, electroreductive cyclization of imines with dihaloalkanes presents a modern approach to synthesizing piperidine derivatives. google.com

Reductive Amination Approaches for N-Alkylation and Ring Closure

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is particularly useful for the N-alkylation of existing piperidine rings or for ring closure to form the piperidine nucleus. dea.govmnstate.edu This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. mnstate.edu

Intramolecular reductive amination is a key step in the synthesis of various piperidine derivatives, allowing for the formation of the heterocyclic ring from a linear precursor containing both an amine and a carbonyl group or its equivalent. dea.gov This approach is noted for its efficiency and is often performed as a one-pot reaction. guidechem.com

Organometallic Reagent Applications in Carbon-Carbon Bond Formation at Piperidine C-4

The functionalization of the C-4 position of the piperidine ring to create a quaternary carbon center, as seen in 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol, is frequently achieved through the use of organometallic reagents. These reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of a 4-piperidone precursor. guidechem.comchemicalbook.com

The addition of an aryl Grignard reagent, such as 4-methoxyphenylmagnesium bromide, to a 4-piperidone is a direct and efficient method for introducing the aryl group at the C-4 position and simultaneously forming the tertiary alcohol. mnstate.edu This reaction is a classic example of carbon-carbon bond formation and is a key strategy in the synthesis of 4-aryl-4-piperidinols. Organolithium reagents can also be used for similar transformations, offering strong nucleophilicity for addition to carbonyls. guidechem.com

Specific Synthetic Routes to this compound

The synthesis of this compound is most directly accomplished by the elaboration of a pre-formed piperidine ring system.

Elaboration of the Piperidine Ring System

The principal and most widely utilized method for the synthesis of this compound involves the nucleophilic addition of an organometallic reagent to a 4-piperidone precursor.

The key starting material for this synthesis is 1-methyl-4-piperidone . This compound provides the core piperidine structure with the desired N-methyl substitution. The synthesis of 1-methyl-4-piperidone itself can be achieved through various routes, including the cyclization of appropriate precursors.

The crucial step in the formation of this compound is the Grignard reaction . guidechem.com This involves the reaction of 1-methyl-4-piperidone with 4-methoxyphenylmagnesium bromide . The Grignard reagent is typically prepared by reacting 4-bromoanisole with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). mnstate.edu

The reaction proceeds via the nucleophilic attack of the 4-methoxyphenyl (B3050149) carbanion from the Grignard reagent on the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This addition reaction forms a magnesium alkoxide intermediate, which upon acidic workup (e.g., with aqueous ammonium chloride or dilute acid), yields the final product, this compound, a tertiary alcohol. mnstate.edu

This synthetic approach is highly effective for producing a range of 4-aryl-4-piperidinols by varying the aryl Grignard reagent used.

Table of Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis |

| 1-Methyl-4-piperidone | Piperidine ring precursor |

| 4-Bromoanisole | Precursor for the Grignard reagent |

| Magnesium | Metal for Grignard reagent formation |

| 4-Methoxyphenylmagnesium bromide | Organometallic nucleophile |

Introduction of the 4-Methoxyphenyl Moiety

The crucial step in the synthesis of this compound is the carbon-carbon bond formation that attaches the 4-methoxyphenyl group to the 4th position of the piperidine ring. This is typically achieved through the nucleophilic addition of an organometallic reagent to a suitable piperidone precursor.

A primary and widely used method involves the Grignard reaction. In this approach, a Grignard reagent, specifically 4-methoxyphenylmagnesium bromide, is reacted with N-methyl-4-piperidone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, leading to the formation of a tertiary alcohol upon aqueous workup. A similar strategy has been successfully employed for the synthesis of related compounds, such as 4-(4-fluorophenyl)-4-hydroxy-N-benzylpiperidine, by reacting N-benzyl-4-piperidone with 4-fluorophenylmagnesium bromide google.com.

Alternatively, organolithium reagents can be utilized. For instance, a related synthesis involves the treatment of 1-bromo-3-(1-methylethoxy)benzene with n-butyllithium (n-BuLi) to generate the corresponding aryllithium species, which then reacts with N-methyl-4-piperidone to yield the desired tertiary alcohol nih.govacs.org. This method offers a viable route for introducing various substituted aryl moieties.

Palladium-catalyzed cross-coupling reactions represent another sophisticated strategy for forming the aryl-piperidine bond, often starting from 1-benzyl-4-piperidone to generate 4-arylpiperidine derivatives nih.govresearchgate.net. These methods, such as the Suzuki or Negishi couplings, offer broad substrate scope and functional group tolerance, allowing for the introduction of a wide array of aryl groups researchgate.net.

| Method | Precursors | Reagents | Key Features |

| Grignard Reaction | N-methyl-4-piperidone, 4-bromoanisole | Magnesium (Mg) | A classic and direct method for forming the C-C bond and the tertiary alcohol simultaneously. |

| Organolithium Reaction | N-methyl-4-piperidone, 4-bromoanisole | n-Butyllithium (n-BuLi) | Similar to the Grignard reaction, often used for its high reactivity. nih.govacs.org |

| Palladium Cross-Coupling | N-protected 4-halopiperidine or piperidinyl triflate, 4-methoxyphenylboronic acid | Palladium catalyst, Base | Versatile method allowing for a wide range of substituents on the aromatic ring. researchgate.net |

N-Methylation Strategies

The introduction of the methyl group onto the piperidine nitrogen is a key step in defining the final compound. This transformation can be performed at different stages of the synthesis.

One common strategy is the direct alkylation of the secondary amine of a pre-formed 4-(4-methoxyphenyl)piperidin-4-ol. This is typically achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate core.ac.uk. This approach is straightforward and effective for synthesizing the N-methylated final product from its secondary amine precursor. A similar N-methylation has been demonstrated in the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one, where the piperidin-4-one precursor was treated with iodomethane and anhydrous potassium carbonate core.ac.uk.

Alternatively, the synthesis can begin with an already N-methylated precursor, such as N-methyl-4-piperidone. As described in the previous section, the reaction of N-methyl-4-piperidone with an appropriate organometallic reagent directly yields the target compound, this compound nih.govacs.org. This approach consolidates the synthesis into fewer steps if the starting material is readily available.

Reductive amination is another powerful method for N-methylation. This involves reacting the secondary amine, 4-(4-methoxyphenyl)piperidin-4-ol, with formaldehyde, followed by reduction of the resulting iminium ion. The reducing agent is often sodium cyanoborohydride or sodium triacetoxyborohydride.

| Method | Starting Material | Reagents | Description |

| Direct Alkylation | 4-(4-Methoxyphenyl)piperidin-4-ol | Methyl iodide (CH₃I), Base (e.g., K₂CO₃) | A direct N-methylation of the secondary amine precursor. core.ac.uk |

| Use of N-Methylated Precursor | N-methyl-4-piperidone | 4-methoxyphenylmagnesium bromide | The aryl group is added to a commercially available or pre-synthesized N-methylated piperidone. nih.govacs.org |

| Reductive Amination | 4-(4-Methoxyphenyl)piperidin-4-ol | Formaldehyde (CH₂O), Reducing agent (e.g., NaBH₃CN) | A two-step, one-pot reaction involving iminium ion formation and subsequent reduction. |

Synthesis of Structurally Related Piperidinol Analogues and Derivatives

Strategies for Varied Substituents on the Aromatic Ring

To explore structure-activity relationships, analogues of this compound with different substituents on the aromatic ring are frequently synthesized. The synthetic strategies are generally analogous to those used for introducing the 4-methoxyphenyl group.

The most direct approach involves using differently substituted aryl organometallic reagents. For example, by substituting 4-methoxyphenylmagnesium bromide with other aryl Grignard reagents (e.g., 4-chlorophenylmagnesium bromide, 3-trifluoromethylphenylmagnesium bromide), a diverse library of 4-aryl-4-hydroxypiperidines can be generated. This flexibility is a key advantage of the organometallic addition route nih.gov.

Palladium-catalyzed cross-coupling reactions also offer extensive possibilities for variation researchgate.net. By using a range of substituted arylboronic acids (in Suzuki coupling) or aryl halides (in Stille, Negishi, or Buchwald-Hartwig couplings) with a suitable piperidine-based coupling partner, a wide array of aromatic and heteroaromatic rings with diverse electronic and steric properties can be introduced at the 4-position nih.govresearchgate.net.

| Aromatic Substituent | Example Precursor | Synthetic Method | Reference Analogue |

| Fluoro | 4-Fluorophenylmagnesium bromide | Grignard Reaction | 4-(4-Fluorophenyl)-4-hydroxy-N-benzylpiperidine google.com |

| Chloro, Trifluoromethyl | 4-Chloro-3-(trifluoromethyl)phenyl precursor | Organometallic Addition | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol nih.gov |

| General Aryl | Various aryl iodides and bromides | Palladium-catalyzed cross-coupling | 3,4-unsaturated 4-arylpiperidines nih.govresearchgate.net |

Modifications of the Piperidine Nitrogen Atom

Varying the substituent on the piperidine nitrogen atom is a common strategy for modulating the pharmacological properties of piperidine-based compounds. This is often achieved by using a protecting group on the nitrogen that can be removed and replaced with other functionalities.

Commonly used nitrogen protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc) google.com. The synthesis can be carried out on an N-benzyl or N-Boc protected piperidone. The protecting group is then removed in a later step; benzyl groups are typically removed by catalytic hydrogenation, while the Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid) google.com. The resulting secondary amine is a versatile intermediate for further derivatization.

Once the secondary amine is obtained, a variety of functional groups can be introduced through several methods:

N-Alkylation: Reaction with various alkyl halides (e.g., bromoacetonitrile, 2-iodoethanol) introduces different alkyl chains. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can install a wide range of substituted alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., propionyl chloride) yields the corresponding amides researchgate.net.

Aza-Michael Addition: Reaction with α,β-unsaturated compounds like acrylonitrile or tert-butyl acrylate can be used to introduce three-carbon chains researchgate.net.

Diversification of the Hydroxyl Group

The tertiary hydroxyl group at the C4 position is another key site for structural modification. Derivatization of this group can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability.

Common derivatization reactions for hydroxyl groups include:

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base nih.govresearchgate.net. This introduces an acyl group.

Etherification: Formation of an ether can be achieved, for example, through a Williamson ether synthesis by deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Carbamate Formation: Reaction with isocyanates leads to the formation of carbamates nih.govresearchgate.net.

These reactions allow for the introduction of a wide variety of functional groups, enabling fine-tuning of the molecule's properties nih.govresearchgate.net. The choice of derivatizing agent can introduce chromophores or fluorophores for analytical purposes or introduce charges to enhance mass spectrometry detection nih.govresearchgate.net.

| Derivative Type | Reagent Class | Functional Group Introduced |

| Ester | Acyl chlorides, Carboxylic anhydrides | -O-C(=O)-R nih.govresearchgate.net |

| Carbamate | Isocyanates | -O-C(=O)-NH-R nih.govresearchgate.net |

| Ether | Alkyl halides (following deprotonation) | -O-R |

Structural Characterization and Advanced Analytical Methods

Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable tools in the field of chemistry for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with matter, scientists can deduce the arrangement of atoms and functional groups within a molecule. For a compound such as 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol, a combination of NMR, IR, and UV-Vis spectroscopy provides a holistic view of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present. The aromatic protons of the 4-methoxyphenyl (B3050149) group would appear as a set of doublets in the downfield region, typically between δ 6.8 and 7.5 ppm. The singlet for the methoxy (B1213986) group protons (-OCH₃) would be expected around δ 3.8 ppm. The protons on the piperidine (B6355638) ring would show complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to their various chemical and magnetic environments. The N-methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm. The hydroxyl proton (-OH) signal can vary in its chemical shift and may appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The quaternary carbon of the piperidine ring attached to both the phenyl group and the hydroxyl group would be found further downfield. The methoxy carbon would have a characteristic signal around δ 55 ppm. The carbons of the piperidine ring and the N-methyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OCH₃) | ~6.9 | ~114 |

| Aromatic CH (meta to OCH₃) | ~7.4 | ~127 |

| Aromatic C-OCH₃ | - | ~159 |

| Aromatic C-C(OH) | - | ~135 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| Piperidine C-OH | - | ~70 |

| Piperidine CH₂ (adjacent to N) | ~2.5-2.8 | ~50 |

| Piperidine CH₂ (meta to N) | ~1.6-1.9 | ~35 |

| N-Methyl (-NCH₃) | ~2.3 | ~42 |

| Hydroxyl (-OH) | Variable | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. The IR spectrum of this compound would display several key absorption bands that confirm the presence of its constituent functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and methyl groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would likely be found in the 1050-1150 cm⁻¹ region. The characteristic C-O-C stretching of the methoxy group on the aromatic ring would result in a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. For the related compound 4-hydroxypiperidine, characteristic IR absorptions have been noted, which support these expected vibrational modes. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (Piperidine, N-Methyl) | C-H Stretch | 2850-2960 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aryl Ether (C-O-C) | Asymmetric C-O Stretch | ~1250 |

| Aryl Ether (C-O-C) | Symmetric C-O Stretch | ~1040 |

| Tertiary Alcohol (C-O) | C-O Stretch | 1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems, which are known as chromophores. The 4-methoxyphenyl group in this compound is the primary chromophore.

The presence of the aromatic ring with the methoxy substituent is expected to result in absorption bands in the UV region. Typically, benzene (B151609) derivatives show a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-280 nm. The methoxy group, being an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and may also increase the intensity of the absorption. Studies on similar aromatic compounds suggest that the absorption maximum (λmax) would likely fall in the 220-230 nm and 270-280 nm ranges. scielo.org.za The piperidine ring itself does not absorb significantly in the UV-Vis region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as different combinations of atoms will have slightly different exact masses. For this compound (C₁₃H₁₉NO₂), the theoretical exact mass can be calculated with high precision, which can then be compared to the experimental value obtained from an HRMS instrument to confirm the molecular formula. The fragmentation of piperidine alkaloids has been studied, providing insights into the expected cleavage pathways. nih.gov

LC-MS and GC-MS Coupling for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for analyzing the purity of a compound and for identifying components in a mixture.

LC-MS: In LC-MS, the compound is first separated from any impurities on a liquid chromatography column. The eluent is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is determined. LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds like many piperidine derivatives. The analysis of piperidine alkaloids in various plant extracts has been successfully performed using LC-MS/MS, demonstrating the utility of this technique for identifying and quantifying these types of compounds. researchgate.netnih.govscielo.br

GC-MS: For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. This compound may require derivatization to increase its volatility for GC-MS analysis. Once in the gas phase, the compound is separated on a GC column and then analyzed by the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is often highly reproducible and can serve as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. Common fragmentation pathways for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom and loss of substituents from the ring.

Interactive Data Table: Summary of Analytical Techniques and Expected Findings

| Technique | Information Obtained | Expected Key Findings for this compound |

| ¹H NMR | Proton environments and connectivity | Signals for aromatic, methoxy, piperidine, and N-methyl protons. |

| ¹³C NMR | Carbon skeleton and functional groups | Resonances for aromatic, methoxy, piperidine, and N-methyl carbons. |

| IR Spectroscopy | Presence of functional groups | Characteristic bands for O-H, C-H (aromatic and aliphatic), C=C, and C-O bonds. |

| UV-Vis Spectroscopy | Electronic transitions and chromophores | Absorption maxima characteristic of the 4-methoxyphenyl group. |

| HRMS | Exact molecular weight and elemental composition | Precise mass measurement confirming the molecular formula C₁₃H₁₉NO₂. |

| LC-MS / GC-MS | Purity, mixture analysis, and fragmentation pattern | Separation from impurities and characteristic fragmentation for structural confirmation. |

X-ray Crystallography for Solid-State Conformation and Stereochemistry

The crystal structure of 4-(4-chlorophenyl)piperidin-4-ol (B141385) reveals that the piperidine ring adopts a chair conformation. nih.govresearchgate.net This is the most stable conformation for six-membered rings like piperidine. iucr.org In this conformation, the hydroxyl group and the N-H hydrogen atom occupy axial positions, while the larger, more sterically demanding aryl (chlorophenyl) group is situated in an equatorial position to minimize steric hindrance. nih.govresearchgate.net It is highly probable that this compound would adopt a similar conformation, with the 4-methoxyphenyl group in the equatorial position.

In the crystal lattice of the chloro-analogue, molecules are linked into a centrosymmetric tetramer through strong O—H···N and weak N—H···O hydrogen bonds. nih.govresearchgate.net The study of such crystal structures is crucial for understanding intermolecular interactions that can influence the physical properties of the compound.

Below is a table summarizing the crystallographic data for the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, which serves as a predictive model for the target compound.

| Crystal Data Parameter | Value for 4-(4-chlorophenyl)piperidin-4-ol |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.68 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3706 (10) |

| b (Å) | 9.5204 (8) |

| c (Å) | 10.6164 (9) |

| β (°) | 108.458 (8) |

| Volume (ų) | 1090.13 (16) |

| Z | 4 |

Data sourced from studies on 4-(4-chlorophenyl)piperidin-4-ol, a structurally related compound. nih.gov

Chromatographic Methods for Compound Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and analysis of chemical compounds. nih.gov For a compound like this compound, various chromatographic methods are employed to ensure its purity and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of pharmaceutical compounds and their intermediates. nih.gov A reversed-phase HPLC method would be suitable for the analysis of this compound. nih.govsielc.com In such a method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. google.com

A typical HPLC method for a piperidine derivative might involve the following parameters:

| HPLC Parameter | Typical Conditions |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 68:32 v/v) with a buffer like 0.1% phosphoric acid. nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at a specific wavelength (e.g., 254 nm) nih.gov |

| Column Temperature | 30°C nih.gov |

This method allows for the separation of the main compound from any impurities, with the purity being determined by the relative peak areas in the chromatogram.

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent development that offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). A study on piperidine derivatives utilized a UHPLC-HRMS/MS (High-Resolution Mass Spectrometry) method for chemical fingerprinting, demonstrating the power of this technique for complex mixture analysis. mdpi.com

A generic UHPLC method for a related compound could be adapted as follows:

| UHPLC Parameter | Example Conditions |

| Column | Acquity UPLC BEH Shield RP18, 1.7 µm, 100 × 2.1 mm |

| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |

| Flow Rate | 0.32 mL/min |

| Column Temperature | 45°C |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Parameters are based on a method for the analysis of oxygen heterocyclic compounds and terpenes and would need to be optimized for the specific analyte.

In an academic research setting, the isolation and purification of a newly synthesized compound like this compound would typically be achieved using column chromatography. nih.gov This technique uses a stationary phase, often silica (B1680970) gel, packed into a glass column. nih.gov The crude product is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. nih.gov

For a piperidine derivative, a typical purification might involve flash column chromatography using a solvent system such as ethyl acetate/hexanes. nih.gov The polarity of the solvent system is optimized to achieve the best separation of the desired product from by-products and unreacted starting materials. The fractions are collected and analyzed by a simpler technique like Thin-Layer Chromatography (TLC) to identify those containing the pure compound.

Advanced Sample Preparation Techniques for Complex Matrices

When analyzing compounds in complex biological matrices such as plasma, urine, or tissue, efficient sample preparation is crucial to remove interfering substances and to concentrate the analyte of interest. researchgate.net This step is vital for ensuring the accuracy and reliability of the subsequent analysis, often by HPLC or UHPLC-MS/MS. researchgate.net

Several advanced sample preparation techniques can be applied:

Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. researchgate.net The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a different solvent. For a piperidine derivative, a reversed-phase or ion-exchange SPE cartridge could be selected based on its physicochemical properties.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. researchgate.net By choosing appropriate solvents and adjusting the pH, the target compound can be selectively extracted from the aqueous biological fluid into an organic solvent, leaving many endogenous interferences behind.

Protein Precipitation (PP): For plasma or serum samples, a simple and rapid method is to precipitate the abundant proteins by adding an organic solvent like acetonitrile or methanol. researchgate.net After centrifugation, the supernatant containing the analyte can be directly injected into the LC system or further purified.

These techniques can be automated and performed in high-throughput formats, such as 96-well plates, to increase efficiency in a research or clinical setting.

Computational Chemistry and Molecular Modeling

Conformational Analysis of the 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol Scaffold

Conformational analysis is fundamental to understanding the three-dimensional structure of the this compound scaffold. The piperidine (B6355638) ring, a core component of this molecule, typically adopts a chair conformation to minimize steric strain. In related structures, such as 4-(4-Chlorophenyl)piperidin-4-ol (B141385), the piperidine ring is observed to be in an almost ideal chair conformation. researchgate.net For this compound, the bulky 4-methoxyphenyl (B3050149) group is expected to preferentially occupy the equatorial position to reduce steric hindrance. Consequently, the hydroxyl group at the C4 position would be in the axial position. researchgate.net This arrangement is a common feature in 4-aryl-4-hydroxypiperidines. The orientation of these substituents is critical as it dictates how the molecule can interact with its biological targets.

| Structural Feature | Predicted Conformation/Orientation | Rationale |

| Piperidine Ring | Chair Conformation | Minimization of torsional and steric strain. |

| 4-Methoxyphenyl Group | Equatorial Position | Reduces steric hindrance with axial hydrogens on the piperidine ring. |

| 4-Hydroxyl Group | Axial Position | A consequence of the bulky aryl group occupying the equatorial position. |

| 1-Methyl Group | Equatorial Position | Generally preferred for N-alkyl substituents on a piperidine ring to minimize steric clashes. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely employed to understand how ligands like this compound and its derivatives might interact with the active site of a protein or enzyme. researchgate.net In studies involving similar piperidine derivatives, software such as AutoDock Vina is used to perform the docking analysis. nih.gov The primary goal is to determine the binding affinity, typically expressed as a docking score in kcal/mol, and to visualize the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex. journaljpri.comresearchgate.net For the 4-phenylpiperidine class of compounds, docking studies help elucidate the structure-activity relationships by showing how different substituents on the phenyl and piperidine rings influence binding to targets like the dopamine D2 receptor or monoamine oxidase A. nih.gov

| Parameter | Description | Significance in Docking |

| Binding Affinity (Docking Score) | A numerical score representing the predicted strength of the interaction between the ligand and the target protein. Lower scores typically indicate stronger binding. | Helps to rank potential drug candidates and prioritize them for further testing. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for the specificity and stability of the ligand-receptor complex. The hydroxyl group of the title compound is a key hydrogen bond donor/acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar groups in an aqueous environment. The methoxyphenyl group is a key participant. | Contribute significantly to the overall binding energy and stability of the complex. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the active site of the target. | Provides a structural basis for understanding the mechanism of action and for designing more potent inhibitors. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For classes of molecules like 4-phenylpiperidine derivatives, QSAR studies are invaluable for predicting the activity of untested compounds and for guiding the design of new analogues with improved properties. nih.gov These models are built by calculating a variety of molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov Techniques such as partial least squares (PLS) regression and neural networks are then used to create a model that links these descriptors to the observed biological response. nih.govnih.gov The resulting 3D-QSAR models can generate visual representations, often as color-coded cubes around an aligned set of molecules, indicating regions where certain properties (e.g., hydrophobicity, hydrogen bonding) are favorable or unfavorable for activity. researchgate.net

| Molecular Descriptor Type | Examples | Relevance to QSAR |

| Electronic | Dipole moment, Mulliken charges | Describes the electronic aspects of the molecule, influencing electrostatic interactions with the target. |

| Steric | Molecular volume, surface area | Relates to the size and shape of the molecule, which must be complementary to the binding site. |

| Hydrophobic | LogP (partition coefficient) | Quantifies the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Connectivity indices | Encodes information about the branching and arrangement of atoms within the molecule. |

A successful QSAR model can provide predictive insights that help to understand receptor-ligand interactions and design new compounds with enhanced bioactivity. bjmu.edu.cn

Dynamics Simulations for Understanding Molecular Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com These simulations provide a detailed view of the dynamic behavior of this compound, both in isolation and when interacting with a biological target. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules. fip.orgchemrxiv.org For instance, after a ligand is docked to a protein, an MD simulation can be run to assess the stability of the predicted binding pose. fip.org Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to see if the complex remains stable throughout the simulation. These simulations offer a more realistic and dynamic picture of molecular interactions compared to the static view provided by molecular docking. fip.org

| MD Simulation Parameter | Information Gained | Typical Application |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the stability of the protein-ligand complex. A stable RMSD suggests the complex is not undergoing major conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions of the protein and ligand, which can be important for binding. |

| Interaction Energy | Calculates the energy of interaction (e.g., electrostatic, van der Waals) between the ligand and the protein. | Quantifies the strength of the binding and identifies key residues contributing to the interaction. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can be used to analyze the structure of water molecules around the ligand and in the binding pocket. |

Structure Activity Relationship Sar Studies

Impact of the 4-Methoxyphenyl (B3050149) Moiety on Biological Activity and Selectivity

The 4-methoxyphenyl group plays a crucial role in the interaction of the compound with its biological targets. The nature and position of substituents on this aromatic ring can significantly modulate the compound's potency and receptor selectivity.

The electronic properties of substituents on the phenyl ring influence the molecule's interaction with opioid receptors. Generally, electron-donating groups, such as the methoxy (B1213986) group, can enhance binding affinity. The lone pair of electrons on the oxygen atom of the methoxy group can delocalize into the aromatic ring, increasing its electron density and potentially enhancing interactions with the receptor.

Conversely, the introduction of electron-withdrawing groups on the phenyl ring can have varied effects. For instance, in a series of 2,4-diaryl-substituted 3,7-diazabicyclo[3.3.1]nonan-9-ones, compounds with nitro- and cyanophenyl substituents showed low affinity for opioid receptors ebi.ac.uk. This suggests that reducing the electron density of the aromatic ring can be detrimental to binding. The nature of the substituent also influences the molecule's lipophilicity, which can affect its ability to cross biological membranes and reach its target. For example, the pronounced lipophilic nature of a bromobenzene group has been noted to play a pivotal role in enhancing pharmacological activity in some 4-phenylpiperidin-4-ol (B156043) derivatives icm.edu.pl.

Table 1: Effect of Aromatic Ring Substituents on Opioid Receptor Binding Affinity (Kᵢ in nM)

| Compound Analogue | Substituent at para-position | µ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) |

|---|---|---|---|---|

| 4-(4-Hydroxyphenyl) derivative | -OH | 974 | - | 477 |

| 4-(4-Methoxyphenyl) derivative | -OCH₃ | Data not available | Data not available | Data not available |

| 4-(4-Nitrophenyl) derivative | -NO₂ | Low affinity | Low affinity | Low affinity |

| 4-(4-Cyanophenyl) derivative | -CN | Low affinity | Low affinity | Low affinity |

| 4-Phenyl derivative | -H | Data not available | Data not available | Data not available |

The position of the methoxy group on the phenyl ring—ortho, meta, or para—is a critical determinant of biological activity. While the target compound features a para-methoxy group, studies on related 4-arylpiperidine structures have shown that the meta-hydroxyl group is often optimal for opioid activity researchgate.net. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the 3-hydroxyphenyl (meta) substitution was crucial for their antagonist properties acs.org.

Research on o-methoxyphenylpiperazine derivatives has also highlighted the significance of the substituent position, with several derivatives showing good affinity for both D2 and 5-HT1A receptors nih.gov. The spatial arrangement dictated by the substituent's position affects how the molecule fits into the receptor's binding pocket, influencing both affinity and selectivity.

Role of the Piperidinol Ring System

The piperidinol ring is a fundamental scaffold for many biologically active compounds, providing a three-dimensional structure that is essential for receptor interaction. Its conformational flexibility and stereochemical properties are key to the molecule's potency.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain semanticscholar.org. For 4-arylpiperidine derivatives, the orientation of the aryl group can be either axial or equatorial. Research on potent opioid agonists within the 4-alkyl-4-arylpiperidine class has revealed a preference for an axial orientation of the 4-aryl group in the protonated state nih.gov. This axial conformation is thought to mimic the stereochemical arrangement of rigid opioids, such as those in the benzomorphan class nih.gov. Conversely, compounds that exhibit a preference for an equatorial 4-aryl conformation have been associated with antagonist properties nih.gov. In the case of 4-(4-chlorophenyl)piperidin-4-ol (B141385), the hydroxyl group occupies an axial position, which is a typical conformation for such compounds semanticscholar.org.

Table 2: Influence of Piperidinol Ring Conformation on Opioid Activity

| Conformation | Aryl Group Orientation | Hydroxyl Group Orientation | Associated Activity |

|---|---|---|---|

| Chair | Axial | Equatorial | Often Agonist |

| Chair | Equatorial | Axial | Often Antagonist |

Note: This table illustrates general conformational trends observed in analogous 4-arylpiperidine structures.

The presence of chiral centers in the piperidinol ring can lead to different stereoisomers with distinct pharmacological profiles. The absolute configuration at these centers can dramatically affect binding affinity and efficacy. For example, in the potent analgesic ohmefentanyl, which has three chiral carbons, the (3R,4S) configuration at the piperidine ring and the (S) configuration at the phenylethyl side chain were found to be beneficial for analgesic potency and mu-opioid receptor affinity plos.org. This highlights the high degree of stereoselectivity of opioid receptors. Although 4-(4-methoxyphenyl)-1-methylpiperidin-4-ol itself does not have a substituent at the 3-position, the stereochemistry at the C-4 position, if it were to become chiral through substitution, would be expected to significantly impact its activity.

Influence of the N-Methyl Group on Receptor Binding and Metabolism

The substituent on the piperidine nitrogen is a well-established modulator of activity in many opioid classes. The N-methyl group in this compound is a key feature influencing its interaction with receptors and its metabolic fate.

In many series of opioid compounds, N-methyl analogues typically exhibit agonist properties nih.gov. Replacing the N-methyl group with larger substituents, such as N-allyl or N-cyclopropylmethyl, often introduces antagonist properties nih.gov. Studies on fentanyl analogs have shown that removal of the N-phenethyl group significantly reduces binding affinity at the µ-opioid receptor, while N-methyl derivatives show decreased, but still present, affinity nih.gov. This indicates that the N-substituent is crucial for high-affinity binding.

Metabolically, the N-methyl group is susceptible to N-demethylation, a common metabolic pathway for many piperidine-containing drugs. This biotransformation is often mediated by cytochrome P450 (CYP) enzymes, such as CYP3A4, CYP2B6, and CYP2C19 nih.gov. The resulting secondary amine, the N-demethylated metabolite, may have a different pharmacological profile, potentially with reduced activity or altered selectivity. For instance, the N-demethylation of the opioid analgesic meperidine leads to the formation of normeperidine, a neurotoxic metabolite nih.gov. Similarly, the metabolism of the synthetic opioid U-47700 involves N-demethylation, and the resulting metabolites show lower biological potential than the parent compound mdpi.com.

Table 3: Influence of N-Substituent on Opioid Receptor Profile and Metabolism

| N-Substituent | Typical Opioid Activity Profile | Common Metabolic Pathway | Key Metabolizing Enzymes |

|---|---|---|---|

| -CH₃ (Methyl) | Often Agonist | N-Demethylation | CYP3A4, CYP2B6, CYP2C19 |

| -CH₂CH=CH₂ (Allyl) | Often Antagonist | N-Dealkylation | CYP Enzymes |

| -H (N-demethylated) | Often Reduced Affinity/Activity | - | - |

Note: This table summarizes general trends observed in related opioid compounds.

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, and Elimination Characteristics in Preclinical Models

Detailed preclinical studies on the absorption, distribution, and elimination of 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol are not extensively available in the public domain. However, general principles of preclinical pharmacokinetics can be applied to predict its behavior. The physicochemical properties of the compound, such as its lipophilicity, molecular weight, and pKa, would significantly influence its absorption from the site of administration, its distribution into various tissues, and its subsequent elimination from the body.

Preclinical pharmacokinetic studies are typically conducted in animal models, such as rats and mice, to understand these characteristics. mdpi.comnih.gov These studies often involve administering the compound through various routes, including oral and intravenous, and then measuring its concentration in plasma and other biological matrices over time. mdpi.comnih.gov The data generated from these studies are used to calculate key pharmacokinetic parameters that describe the compound's absorption rate, extent of distribution, and the rate and routes of its elimination.

Blood-Brain Barrier (BBB) Penetration in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.govnih.gov

Specific studies detailing the BBB penetration of this compound in animal models were not identified. However, the potential for a molecule to cross the BBB is influenced by several factors, including its size, lipid solubility, charge, and its interaction with efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov Generally, small, lipophilic molecules are more likely to passively diffuse across the BBB. nih.gov In silico models and in vitro assays, such as the parallel artificial membrane permeability assay (PAMPA) and cell-based models using brain endothelial cells, are often used in early-stage development to predict BBB penetration. nih.gov In vivo studies in animal models, where compound concentrations in the brain and plasma are directly measured, provide the most definitive evidence of BBB penetration. mdpi.com

Identification and Characterization of Metabolites

While specific metabolic studies on this compound are not available, research on a structurally related compound, 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), provides insights into potential metabolic pathways. In studies conducted on male Wistar rats, the primary metabolic route for MeOPP was found to be O-demethylation, resulting in the formation of 1-(4-hydroxyphenyl)piperazine. nih.gov Additionally, degradation of the piperazine (B1678402) moiety was observed. nih.gov

Given the structural similarity, it is plausible that this compound undergoes similar metabolic transformations. The primary expected metabolite would likely be the O-demethylated product, 4-(4-Hydroxyphenyl)-1-methylpiperidin-4-ol. Further metabolism could involve N-demethylation of the piperidine (B6355638) ring. The identification and characterization of metabolites are typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze samples from in vitro (e.g., liver microsomes) and in vivo (e.g., urine, feces, plasma) studies.

Table 1: Potential Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Reaction |

| This compound | 4-(4-Hydroxyphenyl)-1-methylpiperidin-4-ol | O-demethylation |

| This compound | 4-(4-Methoxyphenyl)piperidin-4-ol | N-demethylation |

This table is predictive and based on the metabolism of a structurally similar compound.

Enzyme Systems Involved in Metabolism

The metabolism of many xenobiotics, including pharmaceuticals, is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.gov Studies on the related compound, 1-(4-methoxyphenyl)piperazine (MeOPP), have identified the specific CYP isozymes responsible for its metabolism.

The major metabolic step of O-demethylation of MeOPP was found to be catalyzed predominantly by CYP2D6. nih.gov This was confirmed through experiments using cDNA-expressed human hepatic CYP enzymes and pooled human liver microsomes. nih.gov The involvement of CYP2D6 was further substantiated by significant inhibition of the O-demethylation process in the presence of quinidine, a specific inhibitor of CYP2D6. nih.gov Therefore, it is highly probable that the metabolism of this compound is also primarily mediated by the CYP2D6 enzyme system.

Table 2: Enzyme Kinetics of MeOPP O-demethylation (Data from a structurally similar compound)

| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol CYP or mg protein) |

| CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 pmol/min/pmol CYP |

| Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 pmol/min/mg protein |

Source: Data from a study on 1-(4-methoxyphenyl)piperazine (MeOPP), a structurally related compound. nih.gov

Future Research Directions and Therapeutic Potential

Discovery of Novel Biological Targets for Piperidinol Scaffolds

The inherent versatility of the piperidinol scaffold allows it to interact with a wide array of biological targets, a feature that researchers are increasingly exploiting to identify novel therapeutic applications. While historically associated with central nervous system (CNS) targets, recent efforts have broadened the scope of investigation.

Screening of compound libraries has identified piperidinol-containing molecules with significant anti-tuberculosis activity. nih.govnih.gov This has opened a new avenue for developing treatments against infectious diseases, representing a departure from the scaffold's traditional applications. The 4-aryl piperidinol core is recognized as a "biologically useful scaffold" due to reported activities as antiviral and antibacterial agents. nih.gov Furthermore, derivatives have shown affinity for crucial signaling molecules such as mu receptor agonists and nociceptin (B549756) (N/OFQ) receptor ligands, highlighting their potential in pain management and other neurological pathways. nih.gov The broad pharmacological profile of piperidine-containing structures also includes anti-inflammatory, anticancer, antidepressant, and antioxidant properties, suggesting a vast landscape of potential targets yet to be fully explored. ajchem-a.com

To accelerate the discovery of new targets, computational strategies are becoming indispensable. In silico repositioning, which uses ligand-based and structure-based methods to screen known compounds against databases of biological targets, offers a rapid and cost-effective approach. f1000research.com This methodology can predict novel interactions, such as the potential for piperidinol scaffolds to engage with protein kinases like vascular endothelial growth factor receptor 2 (VEGFR-2), thereby guiding experimental validation and expanding the therapeutic horizon for these compounds. f1000research.com Studies on structurally related 4-phenylpiperidin-4-ol (B156043) derivatives have also confirmed promising antifungal and antibacterial activities, reinforcing the utility of this scaffold in antimicrobial drug discovery. icm.edu.pl

Rational Design of Next-Generation Piperidinol Derivatives with Improved Profiles

The progression from a promising hit compound to a clinical candidate hinges on the meticulous process of rational design and optimization. For piperidinol derivatives, future efforts will concentrate on using structural biology and computational chemistry to engineer next-generation molecules with enhanced potency, selectivity, and pharmacokinetic properties.

A key strategy is the use of structure-activity relationships (SAR) derived from systematically synthesized analogue libraries. nih.govnih.gov By making incremental modifications to the core scaffold—such as altering substituents on the aryl ring or the piperidine (B6355638) nitrogen—researchers can decipher the structural requirements for optimal biological activity. This process was effectively used to optimize piperidinol-based anti-tuberculosis agents. nih.gov

Structure-based drug design, which utilizes the three-dimensional crystal structure of the target protein, allows for the precise design of inhibitors. This approach has been successfully applied to create potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on a piperidine scaffold for anti-HIV-1 therapy. researchgate.net Molecular docking and molecular dynamics simulations are integral to this process, providing insights into how novel derivatives bind to their targets and helping to overcome issues like drug resistance. researchgate.net

A major focus of next-generation design is the improvement of pharmacokinetic profiles, such as metabolic stability and bioavailability. Poor solubility and rapid metabolism can derail an otherwise potent compound. Researchers have successfully created curcumin-derived diarylidene-N-methyl-4-piperidones with significantly improved aqueous solubility and maintained anti-inflammatory activity. nih.gov Strategic modifications, such as the introduction of nitrogen atoms into aromatic rings (e.g., replacing a phenyl with a pyridyl group), can enhance metabolic stability and prolong the half-life of a compound. niper.gov.in

Table 1: Comparison of Aqueous Solubility for Curcumin vs. Piperidone Derivatives This interactive table summarizes data on the improved solubility of newly synthesized piperidone derivatives compared to the parent compound, curcumin, as determined by UV absorption spectroscopy. nih.gov

| Compound | Type | Aqueous Solubility (mg/mL) | Fold Improvement vs. Curcumin |

| Curcumin | Parent Compound | 0.00056 | - |

| Compound 1 | DANMP | 0.01 | ~17.9x |

| Compound 3 | DANMP | 0.00477 | ~8.5x |

| Compound 13 | DANMP | 0.00652 | ~11.6x |

| Compound 26 | SBP | 0.00693 | ~12.4x |

| Compound 27 | SBP | 0.01 | ~17.9x |

| DANMP: Diarylidene-N-methyl-4-piperidone; SBP: Spirobibenzopyran |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of structurally complex and stereochemically defined piperidinol analogues is crucial for exploring their full therapeutic potential. Future research will increasingly rely on the development and application of advanced, efficient, and stereoselective synthetic methods.

Modern organic synthesis has moved beyond classical approaches to embrace powerful new strategies. These include:

Catalytic Hydrogenation: While a fundamental technique, recent advances in metal- and organocatalysis allow for the highly stereoselective hydrogenation of pyridine (B92270) precursors to yield specific piperidine isomers under milder conditions. nih.gov

Novel Cyclization Strategies: Innovative methods are being developed to construct the piperidine ring with high precision. Examples include photochemical [2+2] intramolecular cycloadditions to form bicyclic piperidinones and complex radical cascades involving successive cyclizations. nih.gov

Asymmetric Synthesis: The development of methods that create chirally pure compounds is paramount. Desymmetrization approaches, which selectively transform a symmetrical precursor into a chiral product, are being used for the synthesis of piperidines and their derivatives. nih.gov A double aza-Michael reaction has been presented as a highly efficient, atom-economical method to access chiral 2-substituted 4-piperidones. acs.org

Advanced C-C and C-N Bond Formation: Techniques like the Mitsunobu reaction followed by an intramolecular C–H phenolization via an aromatic Claisen rearrangement provide novel pathways to complex piperidine alkaloids. nih.gov Palladium-mediated cross-coupling reactions remain a vital tool for synthesizing 4-aryl-piperidines. mdma.ch

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of non-toxic catalysts, water-initiated processes, and solvent-free reaction conditions to produce piperidine building blocks sustainably. ajchem-a.com

These advanced methodologies not only facilitate access to previously unobtainable complex analogues but also enable the synthesis of compound libraries for high-throughput screening and SAR studies in a more efficient and sustainable manner.

Emerging Research Areas for 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol and its Derivatives

While the therapeutic potential of this compound and its derivatives continues to be explored in traditional areas like neuropharmacology, emerging research is revealing novel applications in diverse scientific fields.

One of the most intriguing new directions is the exploration of these compounds' photophysical properties . A recent study on a synthesized pyrazole (B372694) derivative containing a 4-phenylpiperidin-4-ol moiety investigated its electronic characteristics, including the HOMO-LUMO energy gap, using computational methods. icm.edu.pl This line of inquiry suggests that such molecules could be developed as fluorescent probes for bio-imaging or as components in materials science. The presence of the electron-donating methoxyphenyl group is significant, as related structures like bis(4-methoxyphenyl)aniline are used to create D–π–A–π–D dyes for applications in near-infrared (NIR) organic light-emitting diodes (OLEDs). mdpi.com This opens the possibility of designing novel piperidinol-based materials for optoelectronic devices.

Another emerging area is in cosmeceuticals and food science . Derivatives containing a methoxyphenyl group have been investigated as potential tyrosinase inhibitors. researchgate.net Since tyrosinase is a key enzyme in melanin (B1238610) production and enzymatic browning, its inhibitors are valuable in cosmetics for skin lightening and in the food industry to prevent spoilage. researchgate.net

Furthermore, the scaffold is being repurposed for new therapeutic indications. Analogues such as diarylidene-N-methyl-4-piperidones are being actively investigated for their anti-inflammatory and antioxidant properties . nih.gov This research could lead to new treatments for a variety of conditions driven by inflammation and oxidative stress. The continued interest in piperazine (B1678402) derivatives, a closely related heterocyclic class, for their antioxidant and central nervous system activities further supports the exploration of piperidinols in these areas. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)-1-methylpiperidin-4-ol, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperidine derivatives and 4-methoxyphenyl precursors. For example, a related sulfonylpiperidine derivative is synthesized by reacting piperidine with 4-methoxyphenylsulfonyl chloride under alkaline conditions (e.g., triethylamine), followed by purification via recrystallization or chromatography . Key analytical techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray diffraction (XRD) for crystallographic validation, as demonstrated in structurally similar piperidine derivatives .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties relevant to drug design?

- Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity (logP), improving membrane permeability, while the methoxy oxygen participates in hydrogen bonding, affecting receptor binding. Comparative studies with non-methoxy analogs show reduced solubility in aqueous buffers (e.g., PBS pH 7.4), necessitating formulation adjustments like co-solvents (e.g., DMSO) for in vitro assays . Computational tools (e.g., Schrödinger’s QikProp) can predict ADME properties by analyzing substituent effects .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Discrepancies in stereochemical assignments often arise from ambiguous NOE (Nuclear Overhauser Effect) data or racemization during synthesis. To address this:

- Use chiral chromatography (e.g., Chiralpak AD-H column) with polarimetric detection to separate enantiomers and confirm optical purity.

- Perform XRD analysis on single crystals to unambiguously determine absolute configuration, as seen in studies of analogous piperidine-based compounds .

- Apply density functional theory (DFT) to compare experimental and calculated vibrational spectra (IR/Raman) for stereoisomer validation .

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization involves:

- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., Grignard additions) to minimize side reactions.

- Catalyst screening : Testing palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .

- Purification : Employing flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC to isolate high-purity intermediates .

Yield improvements are quantifiable via HPLC-UV analysis with internal standards (e.g., anthracene) .

Q. What experimental approaches are recommended to assess the compound’s potential pharmacological activity and off-target effects?

- Methodological Answer :

- In vitro receptor profiling : Screen against GPCR panels (e.g., CEREP’s BioPrint®) to identify affinity for serotonin or dopamine receptors, common targets for piperidine derivatives .

- Cellular assays : Use HEK293 cells transfected with luciferase reporters (e.g., cAMP-Glo™) to quantify functional activity.

- Off-target toxicity : Conduct mitochondrial toxicity assays (e.g., MTT) in hepatocyte cell lines (e.g., HepG2) to evaluate metabolic safety .

Q. How can researchers address discrepancies in reported metabolic stability data for this compound?

- Methodological Answer : Contradictory metabolic data may arise from variations in assay conditions. Standardize protocols by:

- Using human liver microsomes (HLM) with NADPH cofactors under controlled pH (7.4) and temperature (37°C).

- Quantifying metabolites via LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs).

- Comparing results to structurally related compounds (e.g., 4-hydroxy-N-methylpiperidine derivatives) to identify metabolic hotspots .

Data Analysis and Experimental Design

Q. What computational tools are most reliable for predicting the binding mode of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Glide (Schrödinger) with crystal structures of target proteins (e.g., serotonin receptors from PDB). Validate predictions with mutagenesis studies targeting key residues (e.g., Asp155 in 5-HT₂A) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in Desmond to assess binding stability and ligand-protein interactions (e.g., hydrogen bonds with methoxy groups) .

Q. How should researchers design experiments to investigate the compound’s reactivity under oxidative or reductive conditions?

- Methodological Answer :

- Oxidative studies : Expose the compound to mCPBA (meta-chloroperbenzoic acid) in dichloromethane and monitor sulfoxide/sulfone formation via TLC or LC-MS .

- Reductive studies : Treat with NaBH₄ or LiAlH₄ in THF, followed by quenching and extraction. Analyze reduced products (e.g., secondary alcohols) using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.